

Application Notes and Protocols for Idasanutlin in Xenograft Tumor Models

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Compound of Interest

Compound Name: *Idasanutlin*

Cat. No.: *B612072*

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Introduction

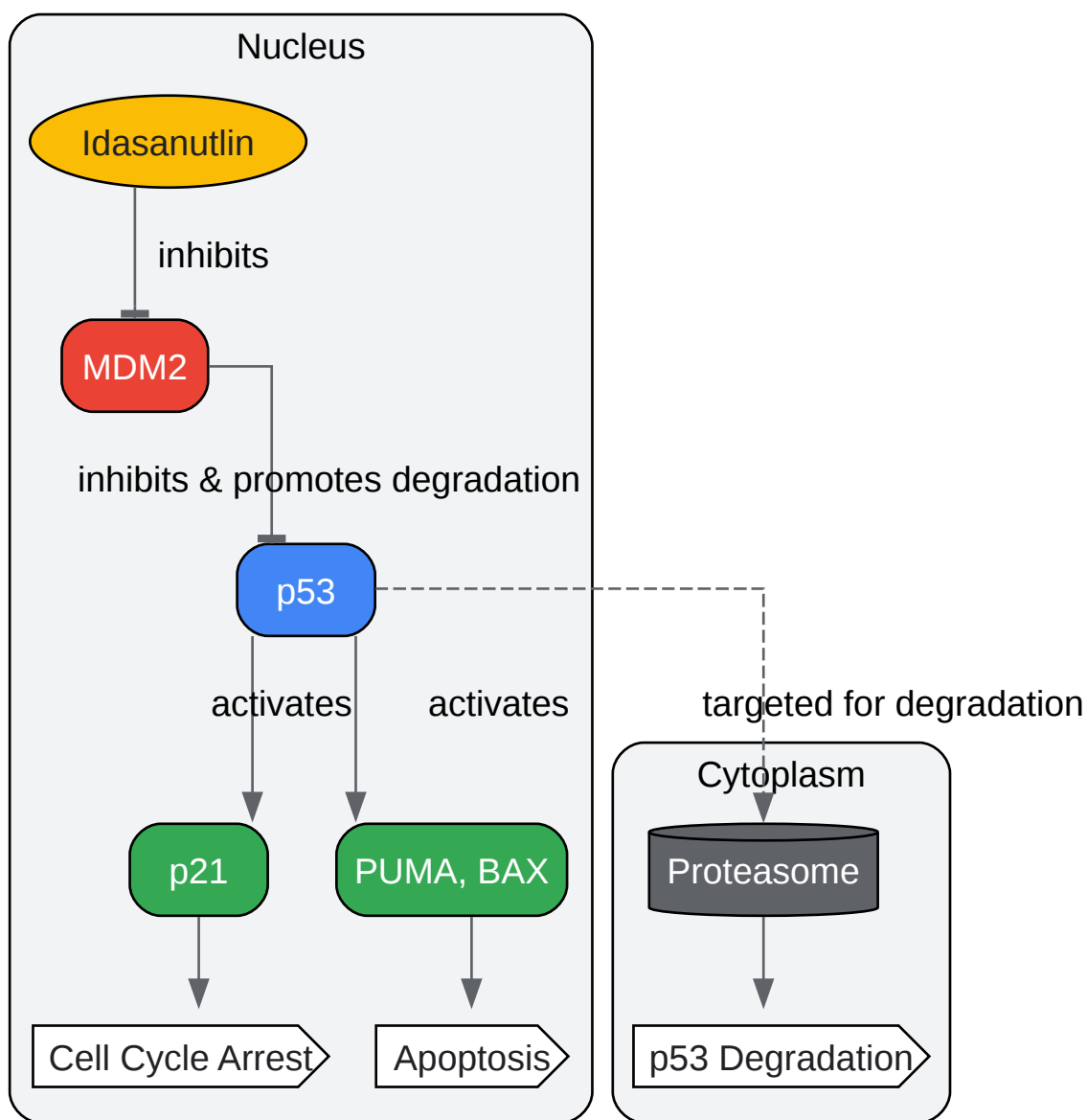
Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 acts as a key negative regulator of the p53 tumor suppressor protein by targeting it for proteasomal degradation.[1][4][5] **Idasanutlin** blocks this interaction, leading to the stabilization and activation of p53. This activation can induce cell cycle arrest, apoptosis, and consequently, inhibition of tumor growth.[1][2][6] Due to this mechanism, **Idasanutlin** has been investigated in various preclinical xenograft models of both solid and hematological malignancies, demonstrating significant anti-tumor activity, particularly in tumors retaining wild-type p53.[1][7][8]

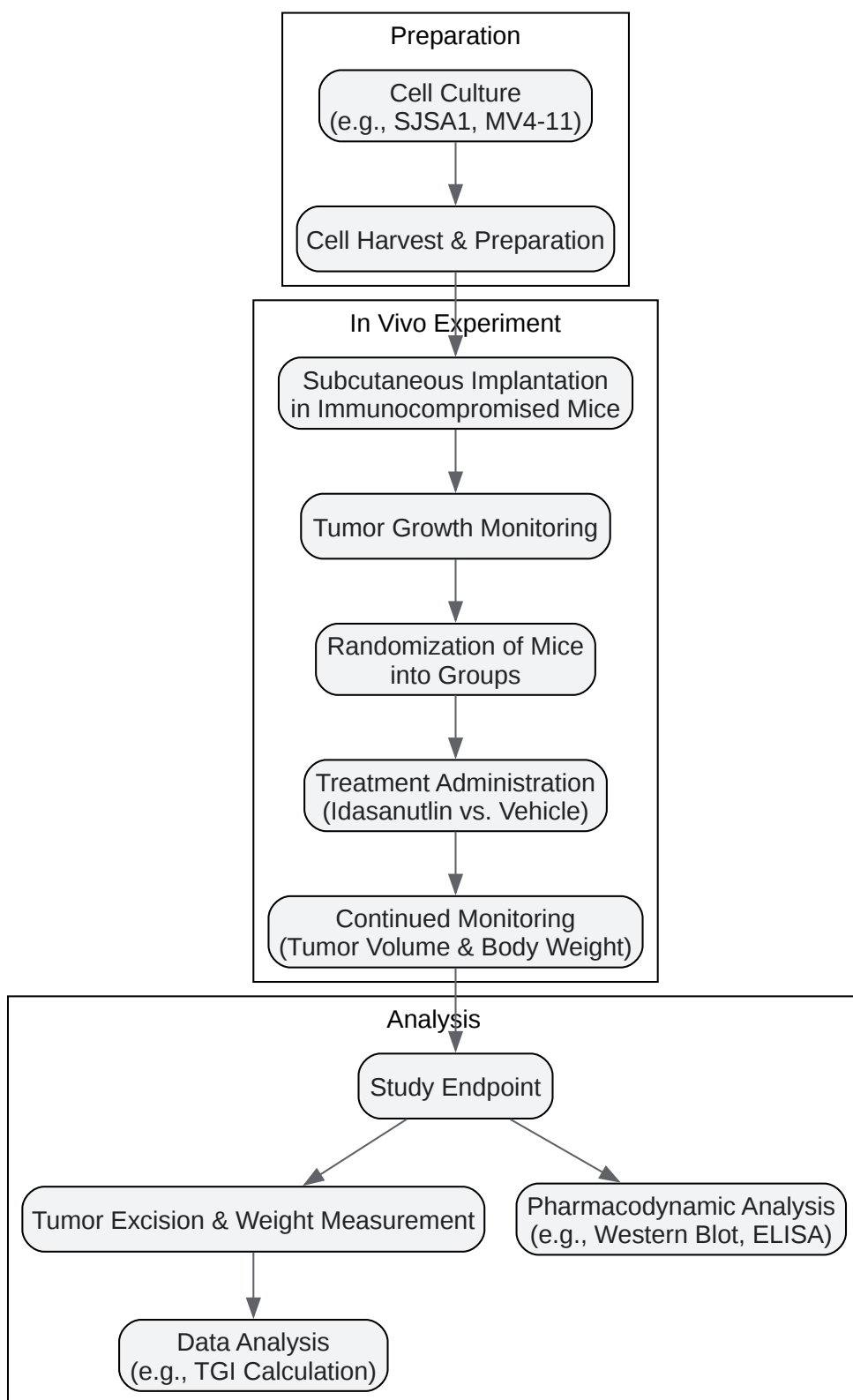
These application notes provide an overview of the use of **Idasanutlin** in xenograft tumor models, including its mechanism of action, and detailed protocols for in vivo studies.

Mechanism of Action: The MDM2-p53 Pathway

Idasanutlin reactivates the tumor suppressor functions of p53 by preventing its degradation mediated by MDM2. Under normal cellular conditions, MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its export from the nucleus for ubiquitination and subsequent degradation. In many tumors with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. **Idasanutlin** mimics

the binding of p53 to MDM2, occupying the p53-binding pocket on MDM2 and thereby disrupting the MDM2-p53 interaction.[1][5] This leads to an accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6][9]





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